1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide
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Overview
Description
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C12H11Br2N. It is a brominated derivative of pyridinium, which is a class of compounds known for their wide range of applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 2-bromobenzyl bromide with pyridine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: It can be reduced to form the corresponding pyridine derivative.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes for imaging.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide involves its interaction with various molecular targets. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The bromine atom plays a crucial role in these interactions, as it can form covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide can be compared with other brominated pyridinium compounds, such as 4-(4-bromophenyl)-1-methylpyridin-1-ium chloride and 4-phenyl-1-methylpyridin-1-ium chloride. These compounds share similar chemical properties but differ in their specific applications and reactivity. The presence of the bromine atom in different positions on the phenyl ring can lead to variations in their chemical behavior and biological activity .
Properties
CAS No. |
13160-93-5 |
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Molecular Formula |
C12H11Br2N |
Molecular Weight |
329.03 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C12H11BrN.BrH/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;/h1-9H,10H2;1H/q+1;/p-1 |
InChI Key |
ZPOJSETZYAOVDO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2Br.[Br-] |
Origin of Product |
United States |
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